NAME
|
Biginelli
|
Name
|
|
Quantity
|
0.4 mmol
|
Type
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[La+3].O.O.O.O.O.O.O
|
Addition Order |
2 |
Name
|
|
Quantity
|
4 mmol
|
Type
|
|
Smiles
|
O=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
400 μL
|
Type
|
|
Smiles
|
CCO
|
Addition Order |
3 |
Name
|
O=C(C)[N+]([O-])=O
|
Quantity
|
4 mmol
|
Type
|
|
Smiles
|
O=C(C)[N+]([O-])=O
|
Name
|
|
Quantity
|
1200 μL
|
Type
|
|
Smiles
|
CC(O)=O
|
Addition Order |
4 |
Control Type
|
MICROWAVE_VIAL
|
Setpoint
|
5 mL
|
Material
|
UNSPECIFIED
|
Attachments
|
SEPTUM: Teflon septum
CAP: aluminum crimp cap
|
Type
|
UNSPECIFIED
|
Control Type
|
MICROWAVE
|
Setpoint
|
100 °C
|
Control Type
|
SEALED
|
Atmosphere
|
AIR
|
Type | Time | Pressure |
---|
Type
|
NONE
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Type
|
WAIT
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Phase kept
|
solid
|
Type
|
WASH
|
Type
|
DRY_IN_VACUUM
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC(N1)=C([N+]([O-])=O)C(C2=CC=CC=C2)NC1=O
|
Type | Value | Analysis |
---|---|---|
IDENTITY | 1h nmr | |
PURITY | >90% | 1h nmr |
YIELD | 83% | isolated_yield_measurement |
Type
|
NMR_1H
|
Details
|
Bruker AMX360 or AMX500 in CDCl3 or DMSO-d6, operating at 360 or 500 MHz, respectively
|
Type
|
WEIGHT
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |